

Application Note: High-Throughput Screening for PARP Inhibitors using Benzamide Fragments

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Compound of Interest

Compound Name: *2-Fluoro-3-hydroxy-N-methylbenzamide*

Cat. No.: *B8156450*

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Subject: Characterization and Screening Protocol for 2-Fluoro-3-hydroxy-N-methylbenzamide

Executive Summary

This application note details the high-throughput screening (HTS) methodology for evaluating **2-Fluoro-3-hydroxy-N-methylbenzamide** (CAS: 1243280-64-9), a representative fragment of the benzamide pharmacophore class.^{[1][2]} Benzamides are privileged structures in medicinal chemistry, primarily recognized for their ability to competitively inhibit Poly(ADP-ribose) polymerase (PARP) enzymes by mimicking the nicotinamide moiety of NAD⁺.^[1]

This guide provides a validated Homogeneous Time-Resolved Fluorescence (HTRF) protocol designed to quantify the inhibitory potency of **2-Fluoro-3-hydroxy-N-methylbenzamide** against PARP-1.^{[1][2]} We explore its utility as a low-molecular-weight reference probe for Fragment-Based Drug Discovery (FBDD) campaigns, emphasizing assay robustness (Z' factor > 0 .^{[1][2]}7) and mechanistic validation.

Compound Profile & Mechanism of Action^{[1][2]}

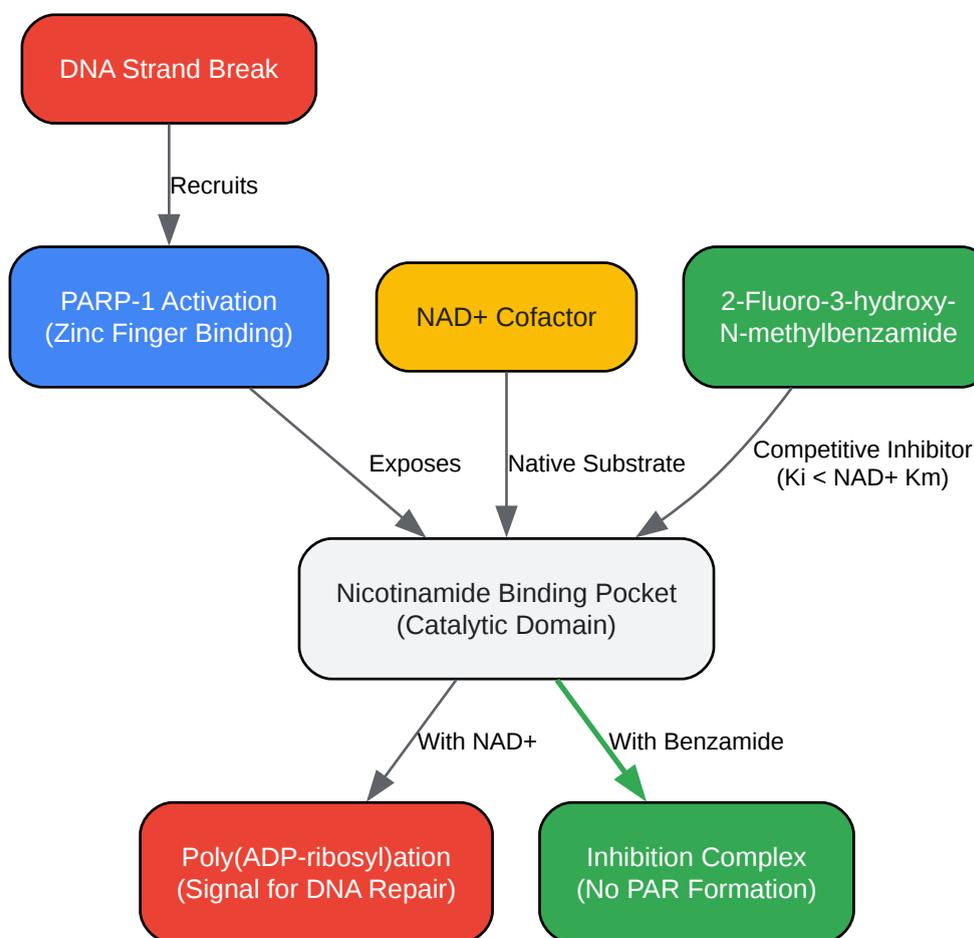
2.1 Physicochemical Properties

2-Fluoro-3-hydroxy-N-methylbenzamide is a small, polar fragment ideal for probing the nicotinamide-binding pocket of ADP-ribosyltransferases.^{[1][2]}

| Property | Value | Relevance to HTS |
|-------------------------|--|---|
| Chemical Formula | C ₈ H ₈ FNO ₂ | Low complexity |
| Molecular Weight | 169.15 g/mol | Ideal for Fragment-Based Screening (Rule of 3) |
| cLogP | -0.8 | High water solubility; low risk of aggregation |
| H-Bond Donors/Acceptors | 2 / 3 | Critical for H-bonding with Ser904/Gly863 in PARP-1 |
| Pharmacophore | 3-substituted Benzamide | Mimics Nicotinamide (NAD ⁺ cofactor) |

2.2 Mechanism of Action: Competitive Inhibition

PARP-1 catalyzes the transfer of ADP-ribose units from NAD⁺ to nuclear proteins (PARylation) in response to DNA damage.[1][2] The 3-hydroxybenzamide core of the test compound binds to the catalytic site of PARP-1.[1] The 3-hydroxyl group typically forms a hydrogen bond with the backbone of Gly863, while the amide moiety engages Ser904, effectively blocking NAD⁺ entry. [1][2]



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Figure 1: Mechanism of competitive inhibition at the PARP-1 catalytic site.[1][2]

HTS Assay Design: TR-FRET / HTRF

To screen this compound with high throughput, we utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[1] This homogeneous format eliminates wash steps, minimizing the loss of low-affinity fragments like **2-Fluoro-3-hydroxy-N-methylbenzamide**. [1][2]

3.1 Assay Principle

- Reaction: PARP-1 enzyme is incubated with Biotinylated-NAD+ and Histone H1 (substrate). [1][2]

- Activity: PARP-1 transfers ADP-ribose to Histone H1, creating a biotinylated poly(ADP-ribose) chain.[1][2]
- Detection:
 - Donor: Europium (Eu)-labeled anti-biotin antibody (binds the PAR chain).[1]
 - Acceptor: XL665-labeled anti-Histone antibody (binds the substrate).[1]
 - Signal: When PARylation occurs, the Donor and Acceptor are brought into proximity, generating a FRET signal at 665 nm.[1][2]
- Inhibition: Presence of **2-Fluoro-3-hydroxy-N-methylbenzamide** prevents PAR chain formation, reducing the FRET signal.[1][2]

Detailed Protocol

4.1 Reagents & Equipment

- Enzyme: Recombinant Human PARP-1 (High specific activity).[1][2]
- Substrates: Histone H1 (coated or in solution), Biotin-NAD+.[1][2]
- Compound: **2-Fluoro-3-hydroxy-N-methylbenzamide** (10 mM stock in DMSO).[1][2]
- Detection Reagents: HTRF® PARP assay kit (Cisbio/Revvity or equivalent).[1][2]
- Plate: 384-well low-volume white microplate (Greiner).[1][2]
- Reader: PerkinElmer EnVision or Tecan Spark (TR-FRET module).[1][2]

4.2 Assay Buffer Formulation

- 50 mM Tris-HCl (pH 8.0)
- 10 mM MgCl₂ (Critical cofactor)[1]
- 1 mM DTT (Freshly added)[1]
- 0.01% Triton X-100 (Prevents aggregation)[1]

4.3 Step-by-Step Workflow

Step 1: Compound Dispensing (Acoustic or Pin Tool)[1]

- Dispense 50 nL of **2-Fluoro-3-hydroxy-N-methylbenzamide** (titration: 100 μ M to 1 nM) into assay wells.
- Include High Control (HC): DMSO only (0% Inhibition).
- Include Low Control (LC): Known PARP inhibitor (e.g., Olaparib 1 μ M) or Enzyme-free buffer (100% Inhibition).[1][2]

Step 2: Enzyme Addition

- Dilute PARP-1 enzyme to 5 nM in Assay Buffer.[1][2]
- Dispense 5 μ L of enzyme solution to all wells except LC (if using enzyme-free control).
- Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding equilibrium.

Step 3: Substrate Initiation

- Prepare a mix of Biotin-NAD⁺ (20 μ M) and Histone H1 (100 nM).[1][2]
- Dispense 5 μ L of Substrate Mix to start the reaction.
- Seal plate and incubate for 60 minutes at RT.

Step 4: Detection

- Prepare Detection Buffer containing Eu-Cryptate-Anti-Biotin and XL665-Anti-Histone.[1][2]
- Dispense 10 μ L of Detection Mix to all wells.[1]
- Incubate for 3 hours (or overnight) to stabilize the FRET signal.

Step 5: Measurement

- Read on HTS reader:
 - Excitation: 337 nm (Laser/Flash lamp)[1]
 - Emission 1: 665 nm (Acceptor - FRET)[1][2]
 - Emission 2: 620 nm (Donor - Reference)[1]



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Figure 2: Homogeneous TR-FRET workflow for PARP inhibition screening.

Data Analysis & Validation

5.1 Ratio Calculation

To correct for liquid handling errors and compound autofluorescence (common with benzamides), calculate the HTRF Ratio:

[1][2]

5.2 Percent Inhibition

5.3 Expected Results for **2-Fluoro-3-hydroxy-N-methylbenzamide**

As a fragment, this compound typically exhibits moderate potency compared to clinical drugs.

[1][2]

| Parameter | Expected Value | Notes |
|------------------|----------------|---|
| IC50 | 5 - 50 μ M | Typical for mono-substituted benzamide fragments [1].[1][2] |
| Hill Slope | ~1.0 | Indicates 1:1 competitive binding.[1][2] |
| Z' Factor | > 0.7 | Indicates an excellent, robust assay.[1][2] |
| Solubility Limit | > 200 μ M | High solubility due to low MW and polarity.[1][2] |

Troubleshooting Note: If the IC50 is >100 μ M, verify the integrity of the N-methyl group using NMR, as hydrolysis to the primary amide (2-fluoro-3-hydroxybenzamide) may alter potency.[1]

References

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Sources

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- [2. 1133122-96-9|2-Fluoro-4-hydroxybenzamide|BLD Pharm \[bldpharm.com\]](#)
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